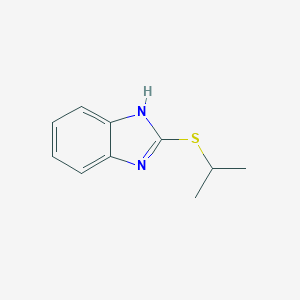

2-(Isopropylthio)-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

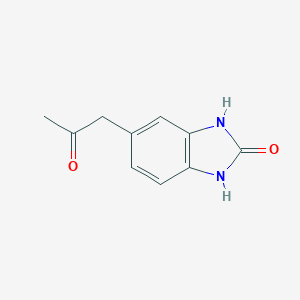

2-(Isopropylthio)-1H-benzimidazole, also known as IBZ, is a benzimidazole derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This molecule is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. IBZ has been studied extensively for its ability to inhibit the growth of cancer cells and for its anti-inflammatory properties. In

Scientific Research Applications

Molecular Biology Reagent

“2-(Isopropylthio)-1H-benzimidazole” may be structurally similar to Isopropyl β-D-1-thiogalactopyranoside (IPTG), a reagent widely used in molecular biology. IPTG is a molecular mimic of allolactose, which triggers transcription of the lac operon . It’s used to induce protein expression where the gene is under the control of the lac operator. The compound’s stability and non-hydrolyzable nature make it a constant during experiments, as it’s not metabolized or degraded by the cell .

Antimicrobial Agent Production

The compound could be involved in the prokaryotic expression and purification processes of antimicrobial peptides. For instance, the optimal parameters for the expression and purification of hepcidin peptides were identified using a similar compound, which demonstrated strong antimicrobial activity against various bacteria . This suggests that “2-(Isopropylthio)-1H-benzimidazole” could play a role in producing cost-effective antimicrobial agents for use in aquaculture or medicine.

Soluble Expression Optimization

In the optimization of soluble expression of peptides, compounds like “2-(Isopropylthio)-1H-benzimidazole” could be used to determine the optimal induction conditions for the production of recombinant peptides . This involves finding the right balance of inducer concentration, temperature, and time to maximize yield and functionality.

Enzyme Activity Modulation

Given its structural similarity to IPTG, “2-(Isopropylthio)-1H-benzimidazole” might modulate enzyme activity. IPTG is known to bind to the lac repressor, releasing it from the lac operator and allowing transcription of genes in the lac operon . This mechanism could be harnessed in research involving the regulation of enzyme activity.

Gene Expression Studies

The compound could be used in gene expression studies to induce the expression of specific genes under the control of the lac operator. This application is crucial for understanding gene function and regulation, as well as for producing proteins of interest in research and pharmaceutical manufacturing .

Mechanism of Action

Target of Action

It’s structurally similar to isopropyl β-d-1-thiogalactopyranoside (iptg), a molecular biology reagent . IPTG is a molecular mimic of allolactose, a lactose metabolite that triggers transcription of the lac operon . The lac operon is a set of genes that are responsible for the transport and metabolism of lactose in Escherichia coli and some other enteric bacteria .

Mode of Action

Like allolactose, IPTG binds to the lac repressor and releases the tetrameric repressor from the lac operator in an allosteric manner . This allows the transcription of genes in the lac operon, such as the gene coding for beta-galactosidase, a hydrolase enzyme that catalyzes the hydrolysis of β-galactosides into monosaccharides . But unlike allolactose, the sulfur (S) atom in IPTG creates a chemical bond which is non-hydrolyzable by the cell, preventing the cell from metabolizing or degrading the inducer .

Biochemical Pathways

Based on its structural similarity to iptg, it might be involved in the regulation of the lac operon, which is a part of the larger lactose metabolism pathway .

Pharmacokinetics

coli can be independent of the action of lactose permease, since other transport pathways are also involved . At low concentration, IPTG enters cells through lactose permease, but at high concentrations (typically used for protein induction), IPTG can enter the cells independently of lactose permease .

Result of Action

Iptg, a structurally similar compound, is used to induce protein expression where the gene is under the control of the lac operator . This suggests that 2-(Isopropylthio)-1H-benzimidazole might have a similar effect.

Action Environment

Iptg is stable for 5 years when stored as a powder at 4 °c or below . It is significantly less stable in solution; Sigma recommends storage for no more than a month at room temperature .

properties

IUPAC Name |

2-propan-2-ylsulfanyl-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S/c1-7(2)13-10-11-8-5-3-4-6-9(8)12-10/h3-7H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTAKQCSXVMTUGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NC2=CC=CC=C2N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364225 |

Source

|

| Record name | 2-(ISOPROPYLTHIO)-1H-BENZIMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Isopropylthio)-1H-benzimidazole | |

CAS RN |

124530-70-7 |

Source

|

| Record name | 2-(ISOPROPYLTHIO)-1H-BENZIMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-b]pyridazine-2-carboxamide](/img/structure/B55340.png)

![[(2R,3R,4R,5R)-2-(6-Aminopurin-9-yl)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-3-yl] 4-methylbenzenesulfonate](/img/structure/B55341.png)